Obtusastyrene

Description

Structure

3D Structure

Properties

IUPAC Name |

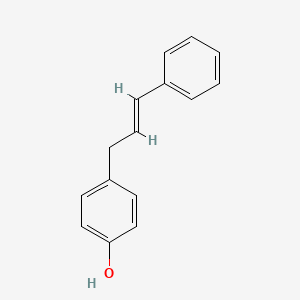

4-[(E)-3-phenylprop-2-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c16-15-11-9-14(10-12-15)8-4-7-13-5-2-1-3-6-13/h1-7,9-12,16H,8H2/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPGXIGIEYOFEX-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24126-82-7, 21148-30-1 | |

| Record name | Obtusastyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024126827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Obtusastyrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Natural Occurrence and Isolation Methodologies

Botanical Sources of Obtusastyrene

This compound is a naturally occurring phytochemical predominantly found within the genus Dalbergia, a large group of trees, shrubs, and lianas in the pea family, Fabaceae. nih.govresearchgate.netphcogrev.com This genus is well-known for producing a rich diversity of secondary metabolites, including neoflavonoids, isoflavonoids, and other phenolic compounds. researchgate.netphcogrev.com Scientific investigations have identified specific species as primary producers of this compound.

Research has consistently isolated this compound from Dalbergia retusa (commonly known as cocobolo) and Dalbergia obtusa. researchgate.netapsnet.orgcapes.gov.br These findings highlight the chemotaxonomic significance of this compound within this particular genus, suggesting its role as a characteristic constituent of certain Dalbergia species.

Table 1: Botanical Sources of this compound

| Species Name | Common Name | Family | Plant Part Containing this compound |

|---|---|---|---|

| Dalbergia retusa | Cocobolo | Fabaceae | Heartwood |

Within the producing plants, this compound is not uniformly distributed. It is specifically concentrated in the heartwood. researchgate.netapsnet.org The heartwood is the dense, inner part of a tree trunk, composed of non-living cells, that provides structural support. srmist.edu.insavemyexams.com In contrast, the outer sapwood is involved in active water transport.

The accumulation of phenolic compounds like this compound in the heartwood is often associated with the plant's defense mechanisms. apsnet.org These extractives can impart durability and resistance to the wood. The general structure of a dicot stem consists of an outer epidermis, a cortex, vascular bundles (containing xylem and phloem for transport), and a central pith. srmist.edu.ineasysevens.com As the tree ages and grows in diameter (secondary growth), the central xylem becomes inactive and transforms into heartwood, which then serves as a repository for these specialized chemical compounds. srmist.edu.in

Advanced Phytochemical Isolation Techniques

The isolation of pure this compound from its botanical sources is a multi-step process that involves initial extraction followed by sophisticated purification protocols.

The first step in isolating this compound is to extract it from the plant material, typically the powdered heartwood. Since this compound is a phenolic compound, extraction strategies are designed to efficiently solubilize this class of molecules. nih.govnih.gov

Conventional solvent extraction methods like maceration and Soxhlet extraction are commonly employed. scielo.brresearchgate.net The choice of solvent is critical, with polarity playing a key role. Solvents such as methanol (B129727), ethanol, acetone (B3395972), and ethyl acetate, often in combination with varying percentages of water, are frequently used to extract phenolic compounds. nih.govscielo.br For instance, methanol is often efficient for lower molecular weight polyphenols, while aqueous acetone can be better for larger molecules. nih.gov The use of an ethanol-water mixture can enhance extraction by hydrating the plant tissue, which helps to loosen the cell wall structure and facilitate the release of compounds into the solvent. scielo.br

More advanced techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can also be utilized to improve the efficiency and yield of the extraction process. nih.govresearchgate.net These methods often require less time and lower volumes of solvent compared to traditional approaches.

The crude extract obtained from the initial extraction contains a complex mixture of various phytochemicals. nih.gov To isolate this compound, chromatographic techniques are essential. mdpi.comnih.gov

Column Chromatography is a fundamental purification step. nih.gov The crude extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Separation occurs because different compounds travel through the column at different rates based on their affinity for the stationary phase and their solubility in the mobile phase. Fractions are collected sequentially, and those containing the compound of interest are identified, often using Thin-Layer Chromatography (TLC). nih.gov

For higher purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. mdpi.comcabidigitallibrary.org Specifically, Reversed-Phase HPLC (RP-HPLC) is highly effective for separating phenolic compounds. mdpi.com In RP-HPLC, the stationary phase is nonpolar, and a polar mobile phase is used. By using a gradient elution, where the composition of the mobile phase is changed over time, a very fine separation of the components in the extract can be achieved, allowing for the isolation of highly pure this compound. pan.olsztyn.pl

Table 2: Summary of this compound Isolation Methodologies

| Stage | Technique | Description |

|---|---|---|

| Sample Preparation | Grinding/Pulverizing | Increases surface area of the heartwood for efficient extraction. nih.gov |

| Extraction | Maceration / Soxhlet | Soaking or continuously washing the plant material with a solvent (e.g., methanol, ethanol) to create a crude extract. scielo.brresearchgate.net |

| Initial Fractionation | Column Chromatography | Separates the crude extract into simpler fractions using a stationary phase (e.g., silica gel) and a mobile phase. nih.gov |

| Purification | High-Performance Liquid Chromatography (HPLC) | Provides high-resolution separation to isolate pure this compound from the enriched fraction. mdpi.comcabidigitallibrary.org |

Chemical Synthesis and Synthetic Pathway Development

Total Synthesis Strategies for Obtusastyrene

The synthesis of this compound has been approached through several strategic disconnections, primarily focusing on the formation of the carbon-carbon bond between the phenol (B47542) and the cinnamyl moieties.

Biogenetic or biomimetic synthesis attempts to mimic the proposed biosynthetic pathways of natural products in the laboratory. For cinnamylphenols like this compound, these approaches often involve the coupling of a phenolic precursor with a cinnamyl unit. One such strategy is the oxidative dimerization of phenolic compounds. While a direct biomimetic synthesis of this compound via this method is not extensively detailed, the principle of oxidative coupling of phenolic units is a known biosynthetic step for related natural products. bioengineer.orgbeilstein-journals.org These reactions typically utilize one-electron oxidants to generate radical intermediates that then couple. beilstein-journals.org

Another biomimetic strategy involves polyene cyclization, where a linear polyene precursor is cyclized to form complex cyclic structures, a common process in the biosynthesis of terpenoids and other natural products. nih.govudel.edu The application of dearomatization-driven polycyclization of precursors like dimethylorsellinic acid (DMOA) with farnesyl derivatives showcases a biomimetic approach to creating complex meroterpenoids, providing a conceptual framework that could be adapted for the synthesis of cinnamylphenols. nih.gov

A highly effective and regioselective method for the synthesis of this compound involves the palladium-catalyzed allylation of phenols. This reaction forms the key C-C bond at the para-position of the phenol with high selectivity. The direct synthesis of this compound has been successfully demonstrated using this strategy under mild, open-air conditions. acs.org This method utilizes inactivated allylic alcohols as the allylating agents, which is advantageous as it avoids the need for pre-functionalized substrates.

The reaction typically proceeds via the formation of a π-allyl palladium complex, which then acts as an electrophile. The phenol serves as a nucleophile, attacking the π-allyl complex. The regioselectivity for the para-position is a key feature of this method, which is influenced by the steric hindrance around the ortho-positions of the phenol. scienceopen.com

Table 1: Key Features of Palladium-Catalyzed Allylation for this compound Synthesis

| Feature | Description |

|---|---|

| Catalyst | Palladium complexes, e.g., [PdCl2(CH3CN)2] |

| Reactants | Phenol and cinnamyl alcohol |

| Selectivity | High para-regioselectivity |

| Conditions | Mild, open-air |

| Advantage | Use of simple, non-activated substrates |

Besides palladium-catalyzed methods, other transition-metal-catalyzed reactions have been explored for the synthesis of the cinnamylphenol scaffold.

Friedel-Crafts Alkylation: The seminal synthesis of this compound was achieved through a Friedel-Crafts alkylation of phenol with cinnamyl alcohol under acidic conditions. This classic electrophilic aromatic substitution reaction provides a straightforward route to the cinnamylphenol core. More recently, rhenium(VII) oxide (Re₂O₇) has been shown to be an effective catalyst for the Friedel-Crafts alkylation of phenols with cinnamyl alcohols, leading to the formation of o-cinnamyl phenols which can then be used in subsequent reactions. researchgate.net

Molybdenum-Catalyzed Allylation: Molybdenum complexes have also been utilized to catalyze the allylic substitution of phenols with cinnamyl derivatives. For instance, the Mo(acac)₂(SbF₆)₂ complex has been shown to be effective in the alkylation of phloroglucinol (B13840) with 3,4-dibenzyloxycinnamyl alcohol. researchgate.net Molybdenum(II) complexes, such as [Mo(CO)₄Br₂]₂ and Mo(CO)₃(MeCN)₂(SnCl₃)Cl, can catalyze the C-C bond formation between electron-rich aromatics and allylic substrates under mild conditions. acs.org These reactions can exhibit variable regioselectivity depending on the specific phenol derivative used.

Table 2: Comparison of Other Synthetic Routes to the Cinnamylphenol Core

| Method | Catalyst/Reagent | Key Features |

|---|---|---|

| Friedel-Crafts Alkylation | Acid catalysts (e.g., H⁺), Re₂O₇ | Direct C-alkylation of phenols. |

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is important for structure-activity relationship (SAR) studies and for the development of new therapeutic agents.

Dihydro-obtusastyrene: A common analogue, dihydro-obtusastyrene, is synthesized by the catalytic hydrogenation of this compound. This process selectively saturates the allyl double bond without affecting the phenolic ring.

Benzofuran Derivatives: The o-cinnamylphenol core, an isomer of this compound, can be synthesized via a Rhenium-catalyzed Friedel-Crafts reaction and subsequently used as a precursor for the synthesis of functionalized 2-benzyl benzo[b]furans. researchgate.net This is achieved through a palladium-catalyzed oxidative cyclization of the o-cinnamyl phenols. acs.orgscienceopen.comnih.gov This transformation demonstrates a powerful method for converting the cinnamylphenol scaffold into more complex heterocyclic structures.

The development of C-H functionalization reactions provides a versatile tool for the derivatization of complex molecules like this compound. These methods allow for the introduction of new functional groups at specific positions, enabling the creation of a diverse library of analogues. mpg.de

The double bond in the cinnamyl side chain of this compound is in the (E)-configuration. Achieving stereocontrol to selectively form this isomer is a critical aspect of its synthesis.

Many synthetic methods for creating trisubstituted alkenes, such as those in this compound, aim for high stereoselectivity. For instance, palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura reaction, have been shown to proceed with complete retention of the alkene geometry of the starting vinylboronic ester. nih.gov This allows for the stereocontrolled synthesis of (E)-stilbene derivatives and, by extension, (E)-cinnamylphenols.

The stereochemical outcome of palladium-catalyzed allylic alkylations can be influenced by the nature of the nucleophile and the ligands on the palladium catalyst. In the context of the Tsuji-Trost reaction, "soft" nucleophiles typically result in a net retention of stereochemistry. researchgate.net The development of carbenoid eliminative cross-coupling (CEXC) also offers a stereospecific method for the synthesis of alkenes. oregonstate.edu These advanced synthetic strategies provide the tools necessary to ensure the desired (E)-geometry in the synthesis of this compound and its analogues.

High-Resolution Spectroscopic Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignmentresearchgate.net

NMR spectroscopy stands as a cornerstone technique in the structural elucidation of organic molecules like this compound. acs.org Through the analysis of one-dimensional and two-dimensional NMR spectra, the precise arrangement of hydrogen and carbon atoms within the molecule can be determined.

One-dimensional NMR provides fundamental information about the chemical environment of individual protons (¹H) and carbon atoms (¹³C).

The ¹H-NMR spectrum of this compound reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the phenol ring typically appear as multiplets in the downfield region, while the protons of the cinnamyl side chain exhibit characteristic signals, including those for the benzylic methylene (B1212753) group and the vinyl protons. acs.org

The ¹³C-NMR spectrum complements the proton data by showing the number of chemically non-equivalent carbon atoms. The spectrum displays signals for the aromatic carbons, the olefinic carbons of the double bond, and the aliphatic carbon of the methylene group. The chemical shifts provide insights into the electronic environment of each carbon atom.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound This table is a representation of typical chemical shifts and may not reflect exact experimental values.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 1 | - | ~130 |

| 2, 6 | ~7.1 (d) | ~130 |

| 3, 5 | ~6.8 (d) | ~115 |

| 4 | - | ~155 |

| 7 | ~3.4 (d) | ~38 |

| 8 | ~6.3 (m) | ~128 |

| 9 | ~6.4 (d) | ~131 |

| 1' | - | ~138 |

| 2', 6' | ~7.3 (m) | ~129 |

| 3', 5' | ~7.2 (m) | ~128 |

| 4' | ~7.2 (m) | ~126 |

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms. github.io

COSY (Correlation Spectroscopy): The COSY spectrum reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, this technique helps to trace the connections within the cinnamyl side chain, showing correlations between the benzylic protons and the adjacent vinyl proton, as well as between the two vinyl protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is instrumental in assigning the carbon signals based on the known proton assignments. For example, the proton signal of the benzylic methylene group will show a cross-peak with the corresponding carbon signal in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). sdsu.educolumbia.edu This technique is particularly powerful for connecting different structural fragments. In this compound, HMBC correlations can establish the link between the cinnamyl side chain and the phenol ring by showing a correlation from the benzylic protons to the aromatic carbons.

Mass Spectrometry (MS) for Molecular Formula Determinationresearchgate.netacs.orgdntb.gov.ua

Mass spectrometry is a key analytical technique used to determine the molecular weight and molecular formula of a compound. msu.edulibretexts.org For this compound, high-resolution mass spectrometry (HRMS) provides a precise mass measurement, which allows for the unambiguous determination of its elemental composition as C₁₅H₁₄O. dntb.gov.ua The mass spectrum also displays fragmentation patterns that can provide additional structural information.

Table 2: Mass Spectrometry Data for this compound

| Technique | Ion | m/z (Mass-to-Charge Ratio) |

|---|---|---|

| HR-ESI-MS | [M+H]⁺ | Calculated: 211.1117, Found: 211.1119 |

Infrared (IR) Spectroscopy for Functional Group Analysisresearchgate.netuqac.ca

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. orgchemboulder.compressbooks.puboregonstate.edu The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of key functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3350 | Broad, Strong | O-H stretching (phenolic hydroxyl group) |

| ~3025 | Medium | C-H stretching (aromatic and vinylic) |

| ~2920 | Medium | C-H stretching (aliphatic methylene group) |

| ~1600, ~1510 | Strong | C=C stretching (aromatic ring) |

| ~965 | Strong | C-H bending (trans-vinylic) |

The broad absorption around 3350 cm⁻¹ is indicative of the hydrogen-bonded hydroxyl group, a hallmark of phenols. The peaks in the 1600-1500 cm⁻¹ region are characteristic of the aromatic ring, and the strong band around 965 cm⁻¹ confirms the trans configuration of the double bond in the cinnamyl side chain.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Chromophore Analysisacs.orguqac.ca

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems, known as chromophores. msu.edulibretexts.orgwikipedia.org The UV-Vis spectrum of this compound is characterized by absorption maxima that are indicative of its phenolic and styrenic chromophores.

The presence of the cinnamyl group in conjugation with the phenol ring results in a bathochromic shift (a shift to longer wavelengths) compared to simple phenols. msu.edu

Table 4: UV-Vis Absorption Data for this compound

| Solvent | λ_max (nm) |

|---|

This absorption maximum is consistent with the π → π* electronic transitions within the conjugated system of this compound. asm.org

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Conclusion

Obtusastyrene stands out as a natural product with a well-documented profile of biological activities, particularly its antimicrobial effects. Its discovery in Dalbergia species has spurred research into its chemical synthesis and biological evaluation. The cinnamylphenol structure of this compound is key to its functions, and ongoing research continues to explore its potential applications. The development of efficient synthetic routes has made this compound more accessible for in-depth studies, paving the way for a deeper understanding of its mechanism of action and potential uses.

Biosynthesis and Metabolic Pathways

Precursor Compounds and Biogenetic Origin

The biogenesis of obtusastyrene is a classic example of the convergence of major metabolic routes in plants, specifically the phenylpropanoid and polyketide pathways. These pathways provide the fundamental building blocks for the synthesis of its characteristic cinnamylphenol structure.

Role of the Phenylpropanoid Pathway.mdpi.com

The phenylpropanoid pathway is central to the biosynthesis of a vast array of plant secondary metabolites, including flavonoids, lignins, and stilbenes. mdpi.comencyclopedia.pub This pathway commences with the aromatic amino acid L-phenylalanine, which is derived from the shikimate pathway. mdpi.comencyclopedia.pub The initial and committed step is the deamination of L-phenylalanine to form trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). mdpi.comencyclopedia.pub Cinnamic acid can then be activated to its corresponding CoA-ester, cinnamoyl-CoA, or undergo hydroxylation to form p-coumaric acid, which is subsequently activated to p-coumaroyl-CoA. mdpi.comencyclopedia.pub These activated cinnamic acid derivatives serve as crucial precursors for the downstream synthesis of various phenolic compounds, including the cinnamyl portion of this compound. In the context of this compound biosynthesis, it is the cinnamoyl-CoA or a derivative thereof that provides the C6-C3 (phenyl-propene) unit.

Involvement of Triacetate Precursors.researchgate.net

The phenolic ring of this compound is believed to be derived from a triacetate precursor. researchgate.net This precursor is formed through the condensation of three molecules of acetyl-CoA, a central metabolite in primary metabolism. The acetyl-CoA units are carboxylated to form malonyl-CoA, which then enters the polyketide synthesis machinery. mdpi.com The condensation of three malonyl-CoA units, or one acetyl-CoA and two malonyl-CoA units, leads to the formation of a polyketide chain that cyclizes to form the aromatic ring. This mechanism is analogous to the formation of the A-ring in flavonoid and stilbene (B7821643) biosynthesis. mdpi.com

Enzymatic Transformations in this compound Biosynthesis

The assembly of this compound from its precursors is a multi-step process catalyzed by a series of specific enzymes. These enzymatic transformations ensure the correct formation of the cinnamylphenol scaffold.

Phenylalanine Ammonia Lyase (PAL) and Cinnamate (B1238496) Formation.mdpi.com

Phenylalanine ammonia-lyase (PAL) is a key regulatory enzyme that channels carbon from primary metabolism into the phenylpropanoid pathway. mdpi.comencyclopedia.pub It catalyzes the non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid. mdpi.comencyclopedia.pub This reaction is a critical control point, and the activity of PAL is often induced by various developmental and environmental cues, such as pathogen attack, UV irradiation, and nutrient stress. nih.govthieme-connect.com In some plant species, a bifunctional phenylalanine/tyrosine ammonia-lyase (PTAL) can also deaminate L-tyrosine to produce p-coumaric acid directly. mdpi.comencyclopedia.pub The formation of cinnamic acid is the first committed step towards the biosynthesis of the cinnamyl side chain of this compound.

Hydroxylase and Methyltransferase Activities

Following the formation of the basic cinnamylphenol skeleton, further modifications can occur through the action of hydroxylases and methyltransferases. Hydroxylases, often belonging to the cytochrome P450 monooxygenase family, can introduce additional hydroxyl groups onto the aromatic rings. encyclopedia.pub For instance, cinnamate 4-hydroxylase (C4H) is a common enzyme in the phenylpropanoid pathway that hydroxylates cinnamic acid to p-coumaric acid. mdpi.comencyclopedia.pub While this compound itself has a simple hydroxylation pattern, related compounds within the same plant may undergo further hydroxylation.

Methyltransferases, on the other hand, catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group, forming a methoxy (B1213986) group. This modification can alter the biological activity and stability of the compound. While there is no direct evidence for the methylation of this compound itself, the presence of methylated derivatives in related plant species suggests the involvement of O-methyltransferases in the broader metabolic network.

Regulatory Mechanisms of Biosynthetic Enzymes

The biosynthesis of this compound, like other secondary metabolites, is tightly regulated at multiple levels to ensure its production in response to specific developmental or environmental signals. This regulation primarily occurs at the level of gene expression for the key biosynthetic enzymes.

Transcriptional regulation is a major control mechanism. The genes encoding enzymes of the phenylpropanoid pathway, such as PAL and chalcone (B49325) synthase (a key enzyme in flavonoid and stilbene biosynthesis), are often co-regulated. nih.gov Their expression can be induced by various elicitors, including fungal cell wall components, and signaling molecules like jasmonates and salicylic (B10762653) acid. nih.govnih.gov For example, in Dalbergia odorifera, a species known to produce a variety of flavonoids, mechanical wounding has been shown to upregulate the expression of genes encoding PAL, C4H, and 4-coumarate:CoA ligase (4CL), leading to an accumulation of flavonoids. mdpi.comnih.gov This suggests that similar regulatory mechanisms may control the biosynthesis of this compound in response to stress.

Compound and Enzyme Data

The following tables provide a summary of the key compounds and enzymes involved in the biosynthesis of this compound.

Table 1: Key Compounds in this compound Biosynthesis

| Compound Name | Molecular Formula | Role in Biosynthesis |

| L-Phenylalanine | C₉H₁₁NO₂ | Primary precursor from the shikimate pathway. mdpi.comencyclopedia.pub |

| trans-Cinnamic Acid | C₉H₈O₂ | Formed from L-phenylalanine by PAL; precursor to the cinnamyl group. mdpi.comencyclopedia.pub |

| Acetyl-CoA | C₂₃H₃₈N₇O₁₇P₃S | Building block for the triacetate precursor of the phenolic ring. mdpi.com |

| Malonyl-CoA | C₂₄H₃₈N₇O₂₀P₃S | Formed from acetyl-CoA; direct precursor for polyketide synthesis. mdpi.com |

| This compound | C₁₅H₁₄O | Final product of the biosynthetic pathway. vulcanchem.com |

Table 2: Key Enzymes in this compound Biosynthesis

| Enzyme Name | Abbreviation | EC Number | Catalytic Function |

| Phenylalanine Ammonia-Lyase | PAL | 4.3.1.24 | Catalyzes the deamination of L-phenylalanine to trans-cinnamic acid. mdpi.comencyclopedia.pub |

| Cinnamate 4-Hydroxylase | C4H | 1.14.14.91 | Hydroxylates cinnamic acid to p-coumaric acid. mdpi.comencyclopedia.pub |

| 4-Coumarate:CoA Ligase | 4CL | 6.2.1.12 | Activates p-coumaric acid to p-coumaroyl-CoA. encyclopedia.pub |

| Stilbene Synthase | STS | 2.3.1.95 | A related enzyme that condenses a cinnamoyl-CoA derivative with malonyl-CoA units to form a stilbene scaffold, illustrating the general mechanism. mdpi.comencyclopedia.pub |

Mechanistic Investigations of Biological Interactions

Antimicrobial Mechanisms of Action

Obtusastyrene demonstrates potent antimicrobial activity, particularly against Gram-positive bacteria and various yeasts. nih.govnih.gov Its efficacy is attributed to several mechanisms that disrupt microbial viability. The compound is notably ineffective against Gram-negative bacteria at concentrations of 200 μg/ml or lower, suggesting a mechanism targeting structures more accessible in Gram-positive organisms. nih.govnih.gov

Influence of Environmental Factors on Activity (e.g., pH)A notable characteristic of this compound is the stability of its antimicrobial activity across a wide pH range.asm.orgStudies have demonstrated that its effectiveness is not significantly diminished in growth media with pH values ranging from 3 to 8.nih.govnih.govresearchgate.netThis suggests that the active form of the molecule does not depend on a specific environmental pH for its function, a valuable trait for an antimicrobial agent.researchgate.netThe compound's ability to inhibit microbial growth remains potent even with a 4-unit change in the medium's pH.researchgate.net

Table 1: Influence of pH on the Antimicrobial Activity of this compound This table illustrates the consistent inhibitory effect of this compound on various microorganisms across different pH levels, based on findings from King et al. (1972). asm.orgresearchgate.net

| Microorganism | Concentration | pH Range | Outcome |

| Bacillus cereus | 12.5 µg/ml | 5 to 8 | Growth inhibited |

| Staphylococcus aureus | 12.5 µg/ml | 5 to 8 | Growth inhibited |

| Candida tropicalis | 12.5 µg/ml | 3 to 7 | Growth inhibited |

| Saccharomyces cerevisiae | 12.5 µg/ml | 3 to 7 | Growth inhibited |

Structure-Activity Relationship (SAR) Studies for Biological Function

Structure-activity relationship (SAR) studies help in understanding how a molecule's chemical structure correlates with its biological activity. collaborativedrug.comgardp.org For this compound, comparisons with its saturated analog, dihydro-obtusastyrene, provide key insights. asm.org this compound possesses a cinnamyl side chain with a double bond, whereas in dihydro-obtusastyrene, this bond is saturated. asm.org

Research shows that this compound is consistently effective at slightly lower concentrations than dihydro-obtusastyrene against the same microorganisms. asm.org This indicates that the presence of the double bond in the side chain, which imparts a more rigid and planar conformation, enhances its antimicrobial potency. nih.gov The subtle difference in efficacy underscores the importance of this structural feature for optimal biological interaction. asm.org

Table 2: Structure-Activity Relationship: Comparative Minimal Inhibitory Concentrations (MIC) of this compound and Dihydro-obtusastyrene Data adapted from King et al. (1972) illustrates the comparative antimicrobial effectiveness. asm.org

| Microorganism | This compound MIC (µg/ml) | Dihydro-obtusastyrene MIC (µg/ml) |

| Bacillus cereus | 12.5 | 25 |

| Sarcina lutea | 25 | 25 |

| Staphylococcus aureus | 25 | 25 |

| Streptococcus lactis | 12.5 | 25 |

| Candida albicans | 50 | 50 |

| Candida tropicalis | 25 | 50 |

| Pichia chodati | 12.5 | 25 |

| Saccharomyces cerevisiae | 25 | 50 |

| Aspergillus fumigatus | 25 | 50 |

| Penicillium notatum | 50 | 100 |

Interaction with Cellular Components and Signaling Pathways

The interaction of bioactive compounds with cellular components can trigger or inhibit signaling pathways, leading to various cellular responses. dokumen.pub For this compound, research has largely centered on its direct antimicrobial effects rather than its specific interactions with host or microbial intracellular signaling cascades. While some natural compounds are known to modulate pathways like NF-κB or other kinase cascades, specific studies detailing such interactions for this compound are not prominent in the available literature. researchgate.net It is plausible that as a phenolic compound, it could interact with various proteins non-specifically, but targeted modulation of specific signaling pathways has not been identified as its primary mechanism of action.

Modulation of Intracellular Calcium Flux via Ion Channels (e.g., Ryanodine (B192298) Receptors)

This compound has been identified as a compound of interest in the modulation of intracellular calcium (Ca²⁺) levels, primarily through its interaction with ryanodine receptors (RyRs). RyRs are a class of intracellular calcium channels located on the membrane of the sarcoplasmic and endoplasmic reticulum, playing a critical role in releasing calcium stores, which is a vital process in numerous cellular functions. thermofisher.com

A significant study investigating a range of natural small-molecule phenols (NSMPs) identified this compound as a potential agonist for the human ryanodine receptor 1 (hRyR1). cytoskeleton.com This research utilized molecular docking simulations to predict the binding affinity of these phenols to the hRyR1. The findings suggested that this compound, among other NSMPs, could potentially activate RyR1, leading to the mobilization of calcium ions from intracellular stores. thermofisher.comcytoskeleton.com

The proposed mechanism involves the binding of this compound to specific residues within the RyR1 channel protein. For instance, studies on similar phenolic compounds have highlighted the importance of amino acid residues like Gln4020 and Lys4021 in the activation of RyR1 by small molecules. cytoskeleton.com While the precise binding mode of this compound is a subject of ongoing investigation, its structural similarity to other known RyR1 activators supports its potential role as a modulator of this channel. cytoskeleton.com

Fluorescence-based assays have been employed to experimentally validate the effects of related NSMPs on intracellular calcium flux, demonstrating that these compounds can indeed regulate calcium levels by activating RyR1. cytoskeleton.com The activation of RyR1 by agonists typically leads to an increase in the channel's open probability, resulting in the release of Ca²⁺ from the sarcoplasmic/endoplasmic reticulum into the cytoplasm. thermofisher.comcytoskeleton.com

Table 1: Investigated Biological Interactions of this compound

| Biological Target | Investigated Effect | Methodology | Finding |

|---|---|---|---|

| Human Ryanodine Receptor 1 (hRyR1) | Agonistic activity | Molecular Docking | Potential agonist, suggesting interaction with the receptor. cytoskeleton.com |

| Intracellular Calcium (Ca²⁺) Flux | Modulation | Fluorescence Analysis (on related compounds) | Implied modulation by activating RyR1. cytoskeleton.com |

Potential as a Chemical Probe for Membrane Studies

While direct studies specifically employing this compound as a chemical probe for membrane studies are not extensively documented, its chemical properties suggest a plausible potential in this application. Chemical probes are small molecules used to study biological systems, such as cellular membranes, by interacting with specific components and allowing for the monitoring of their properties and functions. mdpi.com

This compound's nature as a lipophilic, phenolic compound is key to this potential. Lipophilicity facilitates the partitioning of the molecule into the lipid bilayer of cell membranes. This property is a fundamental characteristic of many membrane-targeting probes. conductscience.com Once embedded within the membrane, a probe can report on various parameters, including membrane fluidity, polarity, and the organization of lipid domains.

The phenolic hydroxyl group of this compound could potentially act as a reporter group. Its spectroscopic properties, such as fluorescence, might be sensitive to the local microenvironment within the membrane. Changes in the lipid composition or the presence of membrane proteins could alter these properties, providing a readout for membrane characteristics.

For this compound to be a viable chemical probe, further research would be necessary to characterize its photophysical properties within model membranes and in living cells. This would involve determining its fluorescence quantum yield, lifetime, and sensitivity to the polarity and viscosity of its surroundings. Additionally, its specific localization within the membrane (e.g., at the headgroup-acyl chain interface or deeper within the hydrophobic core) would need to be established.

Advanced Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods, particularly Density Functional Theory (DFT), offer a powerful lens through which to examine Obtusastyrene's reactivity and stability.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It has become a popular and versatile tool in computational chemistry and physics for calculating the electronic properties of molecules. readthedocs.ioirb.hr DFT calculations focus on the electron density as the fundamental variable, which simplifies the computational complexity compared to traditional wavefunction-based methods. readthedocs.io

For a molecule like this compound, DFT can be employed to calculate a variety of electronic properties that are crucial for understanding its chemical reactivity. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.

While specific DFT studies detailing the electronic properties of this compound are not extensively available in public literature, we can infer the types of data that would be generated from studies on similar phenolic compounds. beilstein-journals.org Such calculations would typically involve optimizing the geometry of the this compound molecule and then computing its electronic properties using a suitable functional and basis set. nih.govrsc.orgchemrxiv.org

Table 1: Representative Electronic Properties of a Phenolic Compound Calculated by DFT

| Property | Calculated Value | Significance |

| HOMO Energy | -5.8 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Influences solubility and non-covalent interactions. |

| Polarizability | 30.2 ų | Describes the response of the electron cloud to an electric field. |

This table is illustrative and shows typical data obtained from DFT calculations on phenolic compounds. The values are not specific to this compound.

The molecular electrostatic potential (MEP) map is another valuable output from DFT calculations, which visualizes the charge distribution on the molecule's surface. github.io For this compound, an MEP map would highlight electron-rich regions (typically around the hydroxyl groups) that are susceptible to electrophilic attack, and electron-poor regions that are prone to nucleophilic attack. This information is invaluable for predicting sites of interaction with biological macromolecules. github.io

This compound, with its flexible cinnamyl side chain, can exist in multiple conformations. Conformational analysis aims to identify the stable three-dimensional arrangements of the molecule and their relative energies. openreview.net Understanding the preferred conformations is critical, as the biological activity of a molecule is often dependent on its specific 3D shape.

Computational methods, again often employing DFT or less computationally intensive molecular mechanics force fields, can be used to explore the potential energy surface of this compound. researchgate.netmdpi.com By systematically rotating the rotatable bonds, a series of conformers can be generated, and their energies calculated. openreview.net The results of such an analysis would typically be presented as a table of low-energy conformers and their relative stabilities. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations extend the static picture provided by quantum chemical calculations to a dynamic view of how this compound might behave in a biological environment, such as interacting with proteins or cell membranes.

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a macromolecular target, such as a protein. fortunejournals.combhu.ac.inprotocols.io This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific protein target to identify potential inhibitors or activators. fortunejournals.combhu.ac.in For this compound, molecular docking could be used to predict its binding affinity and mode of interaction with various enzymes or receptors, providing hypotheses for its mechanisms of action. researchgate.netsemanticscholar.org

In a typical molecular docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. A docking algorithm then samples a large number of possible conformations and orientations of this compound within the protein's binding site, and a scoring function estimates the binding affinity for each pose. bhu.ac.inresearchgate.net The results are often presented as a binding energy or score, with more negative values indicating stronger predicted binding. researchgate.net

While specific docking studies on this compound are not widely published, research on other phytochemicals from the Dalbergia genus, such as those from Dalbergia sissoo, have utilized molecular docking to investigate their potential as inhibitors of enzymes like α-amylase, α-glucosidase, and dipeptidyl peptidase-4 (DPP-4). irb.hrmdpi.com These studies have shown that compounds from this genus can exhibit strong binding affinities to these targets. readthedocs.ioirb.hrmdpi.com

To further validate the stability of a predicted ligand-protein complex, molecular dynamics (MD) simulations can be performed. semanticscholar.orgmdpi.com An MD simulation tracks the movements of atoms in the complex over time, providing insights into the stability of the binding pose and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that maintain the complex. openreview.netsemanticscholar.orgmdpi.com

Table 2: Representative Data from a Molecular Docking and MD Simulation Study

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | RMSD of Ligand in MD (Å) |

| Cyclooxygenase-2 | -8.5 | Tyr355, Arg513, Ser353 | 1.2 |

| 5-Lipoxygenase | -7.9 | His367, His372, Leu368 | 1.5 |

| α-Glucosidase | -9.1 | Asp215, Arg442, Asp352 | 1.1 |

This table is illustrative, showing the kind of data generated from molecular docking and MD simulations. The values are not specific to this compound.

Given the lipophilic nature of this compound, its interaction with cell membranes is a crucial aspect of its biological activity. Molecular dynamics simulations are particularly well-suited to study how small molecules like this compound partition into and behave within a lipid bilayer. mdpi.com These simulations can reveal the preferred location and orientation of the molecule within the membrane, as well as its effect on membrane properties such as thickness, fluidity, and order. ornl.govjapsonline.com

In a typical membrane simulation, a model lipid bilayer, often composed of phospholipids (B1166683) like dipalmitoylphosphatidylcholine (DPPC) or dioleoylphosphatidylcholine (DOPC), is constructed. jabonline.injapsonline.com One or more this compound molecules are then placed in the simulation box, and their behavior is simulated over time. Studies on other phenolic compounds, such as flavonoids, have shown that they tend to locate at the membrane-water interface, with their hydroxyl groups forming hydrogen bonds with the lipid headgroups and water molecules. irb.hrornl.gov

These simulations can provide valuable information on how this compound might alter membrane properties, which could in turn affect the function of membrane-bound proteins. ornl.govjapsonline.com For instance, the insertion of small molecules can induce local thinning or disordering of the lipid bilayer. irb.hr

Chemoinformatic Approaches and Quantitative Structure-Activity Relationship (QSAR) Modeling

Chemoinformatics involves the use of computational methods to analyze and predict the properties of chemical compounds based on their structure. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) modeling is a key chemoinformatic technique that aims to build a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. nih.govjabonline.in

For this compound and its derivatives, a QSAR study could be conducted to understand which molecular features are most important for a particular biological activity, such as its antifungal properties. A QSAR model was developed for the antifungal activity of this compound, which demonstrated a good correlation between the chemical structure and the observed activity. Such models are typically built by calculating a wide range of molecular descriptors for a set of compounds with known activities. jabonline.in These descriptors can be categorized as constitutional, topological, geometric, electrostatic, and quantum-chemical.

Table 3: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptor | Description |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Wiener Index | A measure of the branching of the molecular skeleton. |

| Geometric | Molecular Surface Area | The total surface area of the molecule. |

| Electrostatic | Partial Positive Surface Area (PPSA) | The sum of the solvent-accessible surface area of positively charged atoms. |

| Quantum-Chemical | HOMO Energy | The energy of the highest occupied molecular orbital. |

Once the descriptors are calculated, a statistical method, such as multiple linear regression or a machine learning algorithm, is used to build a model that can predict the activity of new, untested compounds. researchgate.net A robust QSAR model can be a valuable tool for guiding the synthesis of new this compound derivatives with enhanced activity. jabonline.in

Ecological and Environmental Research Aspects

Role in Plant Defense and Chemical Ecology

Obtusastyrene, a naturally occurring phenolic compound found in certain plant species, is believed to play a role in the plant's defense mechanisms. As a secondary metabolite, it is not essential for the primary growth and development of the plant but likely contributes to its survival and fitness by mediating interactions with other organisms in its environment. The heartwood of plants in the Dalbergia genus, a known source of this compound, contains various extractive components that provide resistance against pathogenic fungal attacks and termites. mdpi.com

The chemical ecology of this compound is intrinsically linked to its antimicrobial properties. Research has demonstrated that this compound exhibits significant antimicrobial activity, particularly against gram-positive bacteria and yeast. nih.govnih.gov This suggests a primary defensive function against microbial pathogens that could otherwise harm the plant. The presence of such compounds in the heartwood is crucial for the plant's longevity and resistance to decay. mdpi.com

While direct evidence of this compound's role as an insect feeding deterrent is not extensively documented, the chemical class to which it belongs—phenolic compounds—is well-known for such properties. nih.gov Plants produce a wide array of phenolic compounds that can act as antifeedants, repelling herbivores and reducing the palatability of the plant tissues. The heartwood extracts of Dalbergia species, containing compounds like this compound, have shown bioactivity against termites, including mortality and antifeedant effects. researchgate.net

Furthermore, the release of secondary metabolites into the soil can influence the growth of neighboring plants, a phenomenon known as allelopathy. nih.govmdpi.comnih.govwikipedia.org While specific studies on the allelopathic effects of this compound are limited, it is plausible that, as a phenolic compound, it could exhibit some level of allelopathic activity, thereby reducing competition from other plant species.

Environmental Fate and Degradation Pathways

The environmental fate of this compound, once it is released into the ecosystem through the decomposition of plant matter, is not yet fully elucidated. However, based on its chemical structure as a substituted styrene and a phenolic compound, its degradation pathways can be inferred from studies on similar molecules. The persistence of organic compounds in the environment is determined by a combination of their inherent properties and the prevailing environmental conditions. nih.gov

Biodegradation:

Microbial degradation is expected to be the primary mechanism for the breakdown of this compound in soil and water. mdpi.com Numerous microorganisms, including bacteria and fungi, possess the enzymatic machinery to degrade aromatic compounds. researchgate.net The degradation of styrene, a related compound, can be initiated by microorganisms through two main pathways: side-chain monooxygenation or 2,3-dioxygenation. nih.gov

Given its phenolic nature, this compound is likely susceptible to degradation by microbes that can metabolize phenols. These degradation pathways typically involve the hydroxylation of the aromatic ring to form catechols, which are then subject to ring cleavage by dioxygenase enzymes. This process ultimately breaks down the aromatic structure into smaller, simpler molecules that can be utilized by microorganisms as a source of carbon and energy.

The rate of biodegradation will likely be influenced by various environmental factors such as soil type, pH, temperature, oxygen availability, and the composition of the microbial community. mdpi.com

Abiotic Degradation:

In addition to biodegradation, abiotic processes such as photolysis (degradation by sunlight) may also contribute to the breakdown of this compound in the environment, particularly in aquatic systems or on soil surfaces.

Potential Applications in Natural Product-Based Biocontrol

The documented antimicrobial properties of this compound highlight its potential for development as a natural product-based biocontrol agent in agriculture. nih.govnih.gov Biocontrol agents derived from natural sources are gaining increasing attention as environmentally friendly alternatives to synthetic pesticides. mdpi.commdpi.com

Antimicrobial Activity:

Studies have shown that this compound is effective against a range of gram-positive bacteria and yeasts. nih.govnih.gov Its minimal inhibitory concentrations (MICs) against these microorganisms are noteworthy, suggesting its potential to manage plant diseases caused by susceptible pathogens. For instance, it is rapidly bactericidal to Staphylococcus aureus and Bacillus cereus at a concentration of 25 µg/ml. nih.gov

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimal Inhibitory Concentration (MIC) (µg/ml) |

|---|---|

| Gram-positive bacteria | <100 |

| Yeast | <100 |

| Gram-negative bacteria | >200 |

The heartwood extracts of Dalbergia species, which contain this compound among other neoflavonoids, have demonstrated antifungal activity against various wood-decaying fungi and other fungal species. researchgate.netphytojournal.com This suggests that this compound could be investigated for its efficacy against a broader range of fungal plant pathogens. mdpi.com

Insecticidal Potential:

While direct insecticidal data for pure this compound is scarce, extracts from Dalbergia, containing a mixture of compounds including neoflavonoids, have shown insecticidal and antifeedant properties against termites. researchgate.net This indicates a potential avenue for exploring this compound and related compounds as components of natural insecticides. nih.govnih.govsciencetechindonesia.com Further research is needed to isolate the specific effects of this compound on various insect pests.

The development of this compound as a biocontrol agent would require further research into its efficacy under field conditions, its mode of action, and its safety profile for non-target organisms. Its natural origin and antimicrobial activity make it a promising candidate for integrated pest management strategies.

Q & A

Q. Table 1: Representative Synthesis Conditions

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Pd(OAc)₂ | DCM | 25 | 62 | 96.5 |

| TiCl₄ | THF | -10 | 45 | 92.0 |

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how are spectral artifacts minimized?

Answer:

- 1D/2D NMR : Assign stereochemistry via NOESY/ROESY and coupling constants (). Use deuterated solvents (CDCl₃ or DMSO-d₆) to avoid proton interference .

- MS/HRMS : Confirm molecular ions via ESI-MS and isotopic patterns. Calibrate instruments with standard references (e.g., sodium formate clusters) .

- IR Spectroscopy : Identify lactone carbonyl stretches (1750–1700 cm⁻¹) and styryl C=C (1650–1600 cm⁻¹). Dry samples to eliminate water artifacts .

Basic: How should researchers conduct a rigorous literature review on this compound’s bioactivity?

Answer:

- Database Selection : Use SciFinder, Reaxys, and PubMed with keywords (e.g., “this compound AND cytotoxicity”). Filter by publication date (last 10 years) and impact factor (>3.0).

- Critical Appraisal : Compare IC₅₀ values across cell lines (e.g., HepG2 vs. MCF-7) and note inconsistencies in assay protocols (e.g., MTT vs. SRB) .

- Gaps Identification : Highlight understudied mechanisms (e.g., NF-κB inhibition) for hypothesis generation .

Advanced: How can mechanistic studies resolve contradictions in this compound’s proposed anti-inflammatory pathways?

Answer:

- Hypothesis Testing : Use siRNA knockdowns to isolate targets (e.g., COX-2 vs. LOX-5). Compare inhibition in LPS-stimulated macrophages (ELISA for PGE₂) .

- Cross-Validation : Pair Western blotting (protein expression) with qPCR (mRNA levels) to confirm transcriptional vs. post-translational effects .

- Data Reconciliation : Apply statistical tools (ANOVA with Tukey’s post-hoc) to address variability between biological replicates .

Advanced: What strategies address discrepancies in this compound’s reported spectral data (e.g., δ ppm aromatic shifts)?

Answer:

- Replication : Repeat synthesis and NMR under identical conditions (e.g., 500 MHz, CDCl₃).

- Solvent Effects : Test deuterated benzene vs. DMSO to assess hydrogen bonding’s role in peak splitting .

- Crystallography : If available, compare XRD-derived bond lengths with DFT-calculated structures to validate assignments .

Advanced: How to design dose-response experiments for this compound’s neuroprotective effects while minimizing cytotoxicity?

Answer:

- Range-Finding : Perform preliminary MTT assays (0.1–100 µM) on SH-SY5Y cells.

- Time-Course Analysis : Assess ROS scavenging at 6, 12, and 24 hours using DCFH-DA fluorescence.

- Control Standardization : Include positive controls (e.g., N-acetylcysteine) and normalize to vehicle-treated cells .

Advanced: Which frameworks ensure hypothesis robustness in this compound structure-activity relationship (SAR) studies?

Answer:

- FINER Criteria : Ensure hypotheses are Feasible (e.g., synthetic accessibility), Novel (e.g., unexplored C-7 substituents), and Relevant (e.g., cancer drug resistance) .

- PICOT Framework : Define Population (cell lines), Intervention (analog concentration), Comparison (parent compound), Outcome (apoptosis rate), Time (48-hour exposure) .

Advanced: How should collaborative teams manage conflicting this compound bioassay data across institutions?

Answer:

- Protocol Harmonization : Share SOPs for cell culture (e.g., ATCC guidelines) and plate readers (e.g., calibration wavelengths) .

- Blinded Analysis : Use third-party statisticians to anonymize datasets and apply mixed-effects models .

- Data Repositories : Archive raw spectra/assay results in Zenodo or Figshare with DOI links for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.